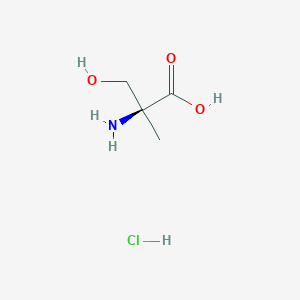

(2S)-2-Amino-3-hydroxy-2-methylpropanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-Amino-3-hydroxy-2-methylpropanoic acid;hydrochloride is a compound that belongs to the class of amino acids. It is a derivative of alanine, where the amino group is substituted at the second carbon position, and it is often used in various scientific research applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-hydroxy-2-methylpropanoic acid;hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave and ultraviolet irradiation-promoted synthesis with eco-friendly and reusable catalysts is also explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-Amino-3-hydroxy-2-methylpropanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C4H9NO3·HCl

Molecular Weight : 157.57 g/mol

IUPAC Name : (2S)-2-amino-3-hydroxy-2-methylpropanoic acid hydrochloride

The compound features a chiral center, which contributes to its biological activity and utility in synthesizing other compounds. Its structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Chemistry

L-threonine serves as a crucial building block in organic synthesis. It is utilized in the production of more complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions makes it a versatile reagent in synthetic chemistry.

Biology

In biological systems, L-threonine acts as a precursor for the biosynthesis of proteins and other biomolecules. It is involved in several metabolic pathways and plays a role in maintaining protein synthesis and cellular function.

Medicine

L-threonine has garnered attention for its potential therapeutic effects:

- Anti-inflammatory Properties : Research indicates that L-threonine may inhibit pro-inflammatory cytokines, suggesting its application in treating inflammatory diseases.

- Analgesic Effects : Preliminary studies show that it may reduce pain sensitivity, indicating potential use in pain management therapies.

- Neuroprotective Effects : Some studies suggest that L-threonine may protect against neurodegenerative processes through antioxidant mechanisms.

Industry

In industrial applications, L-threonine is used in the production of animal feed supplements to enhance growth and health in livestock. It is also involved in the synthesis of various chemicals and materials.

Biological Activities

The biological activities of (2S)-2-amino-3-hydroxy-2-methylpropanoic acid; hydrochloride can be summarized as follows:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines IL-6 and TNF-alpha | |

| Analgesic | Reduction in pain response in animal models | |

| Neuroprotective | Enhanced neuronal survival in oxidative stress models |

Experimental Evidence

Several studies have explored the biological effects of L-threonine:

- Analgesic Study : A study involving rodent models demonstrated that varying doses of L-threonine significantly reduced pain sensitivity compared to control groups.

- Anti-inflammatory Study : Another investigation revealed that treatment with L-threonine decreased levels of inflammatory markers in serum samples from treated animals, highlighting its potential role in managing inflammatory diseases.

Mécanisme D'action

The mechanism by which (2S)-2-Amino-3-hydroxy-2-methylpropanoic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at various receptors, influencing cellular processes and biochemical pathways . The exact mechanism can vary depending on the context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Alanine: A simple amino acid with a similar structure but lacking the hydroxyl group.

Serine: Another amino acid with a hydroxyl group but differing in the position of the amino group.

Threonine: Similar to serine but with an additional methyl group.

Uniqueness

What sets (2S)-2-Amino-3-hydroxy-2-methylpropanoic acid;hydrochloride apart is its specific configuration and the presence of both amino and hydroxyl groups, which confer unique reactivity and functionality. This makes it particularly valuable in various research and industrial applications.

Activité Biologique

(2S)-2-Amino-3-hydroxy-2-methylpropanoic acid; hydrochloride, commonly referred to as a derivative of the amino acid threonine, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

(2S)-2-Amino-3-hydroxy-2-methylpropanoic acid; hydrochloride is characterized by the following chemical structure:

- Molecular Formula : C4H9NO3·HCl

- Molecular Weight : 157.57 g/mol

- IUPAC Name : (2S)-2-amino-3-hydroxy-2-methylpropanoic acid hydrochloride

This compound serves as a chiral building block in organic synthesis and is utilized in various biochemical applications.

The biological activity of (2S)-2-amino-3-hydroxy-2-methylpropanoic acid is primarily attributed to its interactions with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate access and altering metabolic pathways. For instance, it has been studied for its potential role in inhibiting certain enzymes involved in inflammation and pain pathways.

- Signal Transduction Modulation : It can influence signal transduction pathways by interacting with cellular receptors, which may lead to altered cellular responses. This modulation can affect various physiological processes, including neurotransmission and immune responses .

Biological Activities

Research has highlighted several significant biological activities associated with (2S)-2-amino-3-hydroxy-2-methylpropanoic acid:

- Anti-inflammatory Properties : Studies indicate that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

- Analgesic Effects : Preliminary research points to analgesic properties, making it a candidate for pain management therapies. Its mechanism may involve modulation of pain pathways at the central nervous system level.

- Neuroprotective Effects : Some studies suggest that (2S)-2-amino-3-hydroxy-2-methylpropanoic acid may protect against neurodegenerative processes, possibly through antioxidant mechanisms or by promoting neuronal survival under stress conditions .

Table 1: Summary of Biological Activities

Experimental Evidence

A study conducted to evaluate the analgesic properties involved administering varying doses of (2S)-2-amino-3-hydroxy-2-methylpropanoic acid to rodent models. The results indicated a significant reduction in pain sensitivity compared to control groups, suggesting its potential utility in clinical pain management .

Another investigation focused on its anti-inflammatory effects demonstrated that treatment with this compound reduced levels of inflammatory markers in serum samples from treated animals, highlighting its potential role in managing inflammatory diseases.

Propriétés

IUPAC Name |

(2S)-2-amino-3-hydroxy-2-methylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-4(5,2-6)3(7)8;/h6H,2,5H2,1H3,(H,7,8);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSZHKBAXHJPPL-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.